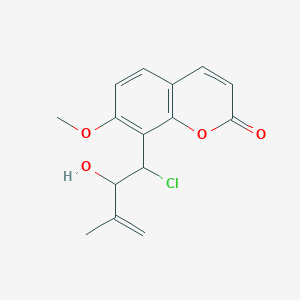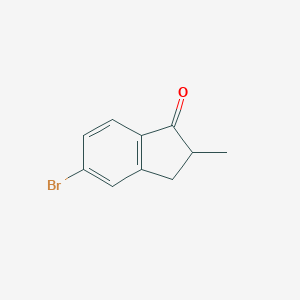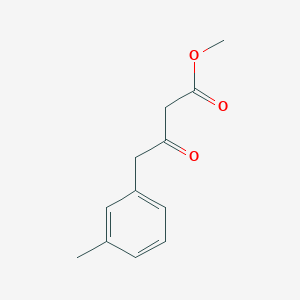
Methyl 4-(3-methylphenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-methylphenyl)-3-oxobutanoate, also known as 3-methyl-4-phenyl-2-oxobutanoic acid methyl ester, is a versatile organic compound that can be used in a variety of applications, including synthesis, scientific research, and lab experiments. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a molecular weight of 206.24 g/mol and a melting point of 97-98 °C.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been used in crystallography to study the orientation and interaction of molecules. For instance, one study analyzed the dihedral angle between the mean planes of the methylphenyl ring and the oxoamine group in a related compound, providing insights into the molecular conformation and crystal packing (Nayak et al., 2013).
Biosynthesis Studies
The compound or its analogs have been identified as intermediates in biological processes. For instance, 4-methylthio-2-oxobutanoate, a related compound, was identified in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (Billington et al., 1979).
Chemical Synthesis and Medicinal Chemistry
The compound has been utilized in the synthesis of various chemical structures. For example, it has been used in the synthesis of important intermediates and derivatives with potential therapeutic applications. One study focused on the synthesis of a chiral intermediate of sitagliptin from L-aspartic acid, involving selective methylation and subsequent chemical transformations (Zhang Xingxian, 2012).
Eigenschaften
IUPAC Name |
methyl 4-(3-methylphenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(6-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKPLSEKYEGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methylphenyl)-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

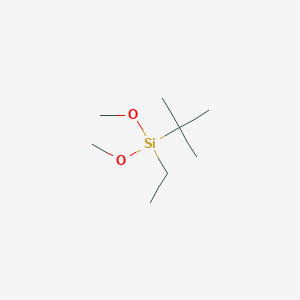
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
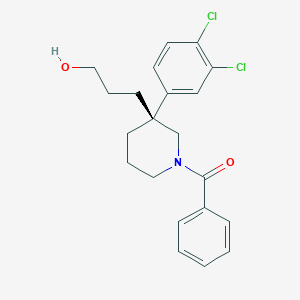

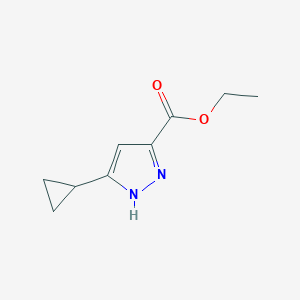
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)



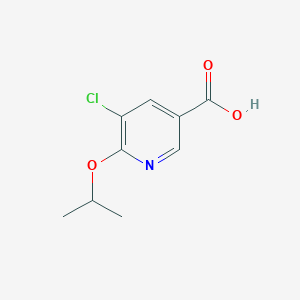

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
